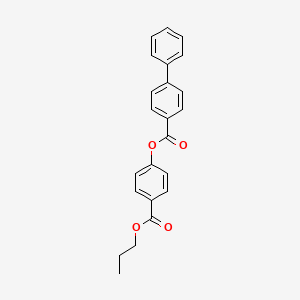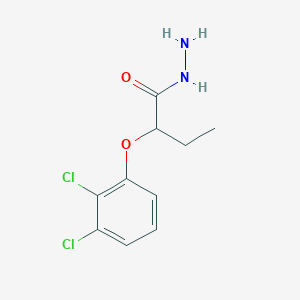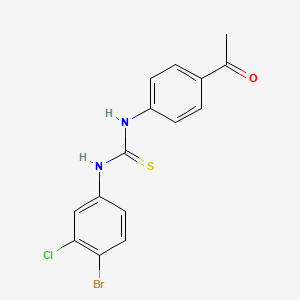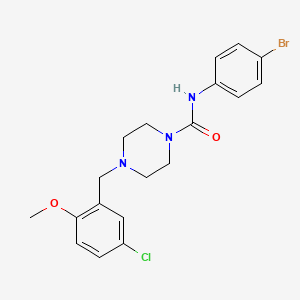
4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate
Vue d'ensemble
Description
4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PCBPOC and is a type of ester that is synthesized through a specific chemical process.
Applications De Recherche Scientifique
4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate has been studied for its potential applications in various fields, including organic electronics, liquid crystals, and materials science. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting polymers, which can be used in electronic devices such as solar cells and transistors. In liquid crystals, 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate has been used as a mesogenic compound, which can form liquid crystalline phases with other compounds. In materials science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate is not well understood. However, it is believed that this compound interacts with other molecules through non-covalent interactions, such as van der Waals forces and hydrogen bonding. These interactions can lead to the formation of new materials or the modification of existing materials.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate. However, it is believed that this compound is non-toxic and has low solubility in water. Therefore, it is unlikely to have significant effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate in lab experiments is its high purity, which can lead to more reliable results. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are many future directions for research on 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate. One direction is the synthesis of new materials using this compound as a building block. Another direction is the modification of existing materials using this compound. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate is a chemical compound that has potential applications in various fields, including organic electronics, liquid crystals, and materials science. Its synthesis method involves a specific chemical process, and it is believed to interact with other molecules through non-covalent interactions. While there is limited information available on its biochemical and physiological effects, it is unlikely to have significant effects on living organisms. Overall, there are many future directions for research on 4-(propoxycarbonyl)phenyl 4-biphenylcarboxylate, and it is an exciting compound to study in the field of scientific research.
Propriétés
IUPAC Name |
(4-propoxycarbonylphenyl) 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O4/c1-2-16-26-22(24)19-12-14-21(15-13-19)27-23(25)20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXKLRQSJHYQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-methoxyphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4700541.png)
![7-(3,3-dichloro-2-propen-1-ylidene)-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B4700545.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-5-bromo-2-furamide](/img/structure/B4700553.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4700565.png)
![5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4700571.png)

![8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4700606.png)
![2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4700608.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4700617.png)
![7-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4700629.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4700635.png)

